molecular formula C56H98O42 B1458251 (2-Hydroxyethyl)-b-cyclodextrin CAS No. 128446-32-2

(2-Hydroxyethyl)-b-cyclodextrin

Katalognummer B1458251
CAS-Nummer: 128446-32-2
Molekulargewicht: 1443.3 g/mol
InChI-Schlüssel: PCWPQSDFNIFUPO-VDQKLNDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxyethyl)-b-cyclodextrin (HEBCD) is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique properties. HEBCD is a water-soluble compound that is widely used in various fields, including pharmaceuticals, food, and cosmetics.

Wissenschaftliche Forschungsanwendungen

Cellular Internalization and Effects

Studies have also focused on the endocytosis of cyclodextrins like (2-hydroxylpropyl)-beta-cyclodextrin (HPBCD) and their effects on cellular pathways. Research on HeLa cells demonstrated that these cyclodextrin derivatives enter the cells and impact cellular functions like NF-kappa B pathway induction, autophagy, and lysosome formation. These studies are crucial for understanding the intracellular effects of cyclodextrins and their potential therapeutic applications (Rusznyák et al., 2022).

Physicochemical Properties and Complex Formation

The structural and physicochemical properties of cyclodextrins significantly contribute to their applications in scientific research. Their unique molecular structure allows them to interact with drug molecules to form inclusion complexes, offering various advantages like enhanced aqueous solubility, stability, and bioavailability of drugs. Cyclodextrins are also known for their ability to prevent drug-drug interactions and minimize sensory irritations like unpleasant taste and smell. Understanding the forces involved in complex formation and the types of complexes formed is essential for exploiting cyclodextrins in pharmaceutical formulations (Jambhekar & Breen, 2016).

Drug Delivery Systems

Cyclodextrins are versatile aids in pharmaceutical technology, crucial for formulating a wide range of drug delivery devices. They can form supramolecular structures with drugs and macromolecules, allowing their use not only as drug solubilizers but also as true delivery systems. This includes applications in solid and semi-solid drug delivery systems across macro to nanoparticulate scales (Otero-Espinar et al., 2010).

Eigenschaften

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPQSDFNIFUPO-VDQKLNDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)OCCO)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)OCCO)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)OCCO)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)OCCO)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)OCCO)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyethyl)-b-cyclodextrin

Citations

For This Compound
8
Citations
T Irie, K Fukunaga, A Yoshida, K Uekama… - Pharmaceutical …, 1988 - Springer
… Distribution of the substitution degree in preparations of (top to bottom) 2~hydroxyethyl—B~cyclodextrin, 3-hydroxypropyl-Bcyclodextrin, and 2-hydroxyisobutyl-B-cyclodextrin. The …
Number of citations: 47 link.springer.com
A Sasse, W Schunack, H Stark - Biomedical Chromatography, 2001 - Wiley Online Library
Enantiomeric separations by cyclodextrin‐modified capillary electrophoresis of chiral carbamates containing a 4‐substituted imidazole heterocycle, pharmacologically acting as …
MG Quaglia, E Donati, N Desideri… - Chirality: The …, 2002 - Wiley Online Library
Fenticonazole is a chiral antifungal agent, used in therapy as the racemic mixture. The investigation on the chirality of fenticonazole is reported in this study. rac‐Fenticonazole was …
Number of citations: 25 onlinelibrary.wiley.com
ME BREWSTER, W SIMPKNSti, C STERN - researchgate.net
The general use of cyclodextrins in drugformulations is reuiewed. The ability of cyclodextrins to form reuersible inclusion complexes with many drugs can eliminate uarious undesirable …
Number of citations: 0 www.researchgate.net
RCRPJ Sheskey, ME Quinn - 2009 - ds.amu.edu.et
Pharmaceutical dosage forms contain both pharmacologically active compounds and excipients added to aid the formulation and manufacture of the subsequent dosage form for …
Number of citations: 283 ds.amu.edu.et
F FRPharmS, MIP CPhys - 1986 - ds.amu.edu.et
Pharmaceutical dosage forms contain both pharmacologically active compounds and excipients added to aid the formulation and manufacture of the subsequent dosage form for …
Number of citations: 0 ds.amu.edu.et
RC Rowe, P Sheskey, M Quinn - 2009 - repositorio.ub.edu.ar
Pharmaceutical dosage forms contain both pharmacologically active compounds and excipients added to aid the formulation and manufacture of the subsequent dosage form for …
Number of citations: 200 repositorio.ub.edu.ar
池田華子 - 化學工業, 2019 - shingi.jst.go.jp
光信号は, 角膜→ 水晶体→ 硝子体を通り, 網膜に到達し, 像を結ぶ. 網膜は 10 層からなり, 最も外側の層に網膜色素上皮 (RPE) 細胞がある. メラニン色素を含み, 網膜内に入る余分な光を吸収し, …
Number of citations: 3 shingi.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.